molecular formula C18H16ClN3O3S B2717364 2-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921878-24-2

2-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2717364
CAS No.: 921878-24-2
M. Wt: 389.85
InChI Key: QIGHTGPPDCVUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16ClN3O3S and its molecular weight is 389.85. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Sulfonamide derivatives have shown significant promise in anticancer research. Novel sulfonamide compounds have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, including HCT-116, HeLa, and MCF-7. These studies have found that certain sulfonamide derivatives can inhibit the proliferation of cancer cells by inducing apoptosis, a programmed cell death process crucial for eliminating cancerous cells. The compounds demonstrate the ability to activate caspase activity in cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Żołnowska et al., 2016).

Antimicrobial and Antifungal Activities

Sulfonamide derivatives have also been explored for their antimicrobial and antifungal properties. Research into new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has uncovered compounds with significant antibacterial and antifungal activities. These studies suggest the potential for sulfonamide derivatives to be developed into new antimicrobial agents, offering a pathway to combat resistant bacterial and fungal strains (Hassan, 2013).

Carbonic Anhydrase Inhibitors

Another area of application for sulfonamide derivatives is as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes, including respiration and pH regulation. Novel sulfonamides incorporating 1,3,5-triazine moieties have been identified as potent inhibitors of this enzyme, showcasing the versatility of sulfonamide derivatives in therapeutic applications beyond antimicrobial and anticancer activities. These inhibitors target cytosolic and tumor-associated carbonic anhydrase isozymes, highlighting their potential in managing conditions like glaucoma, epilepsy, and certain cancers (Garaj et al., 2005).

Properties

IUPAC Name

2-chloro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c19-15-8-4-5-9-17(15)26(24,25)20-12-13-22-18(23)11-10-16(21-22)14-6-2-1-3-7-14/h1-11,20H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGHTGPPDCVUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.